molecular formula C18H17ClN4O3S B14964519 4-amino-N~3~-(2-chlorobenzyl)-N~5~-[(5-methylfuran-2-yl)methyl]-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-(2-chlorobenzyl)-N~5~-[(5-methylfuran-2-yl)methyl]-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B14964519
M. Wt: 404.9 g/mol
InChI Key: QMILAYAXWALYQI-UHFFFAOYSA-N
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Description

4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(5-METHYLFURAN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various drugs and biologically active agents

Preparation Methods

The synthesis of 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(5-METHYLFURAN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the reaction of 2-chlorobenzylamine with 5-methylfurfural in the presence of a base to form an intermediate. This intermediate is then reacted with thiosemicarbazide to form the thiazole ring. . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(5-METHYLFURAN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(5-METHYLFURAN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(5-METHYLFURAN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and biological system .

Comparison with Similar Compounds

When compared to other thiazole derivatives, 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(5-METHYLFURAN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

These compounds share the thiazole ring but differ in their additional functional groups and overall structure, leading to different applications and biological activities.

Properties

Molecular Formula

C18H17ClN4O3S

Molecular Weight

404.9 g/mol

IUPAC Name

4-amino-3-N-[(2-chlorophenyl)methyl]-5-N-[(5-methylfuran-2-yl)methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C18H17ClN4O3S/c1-10-6-7-12(26-10)9-22-18(25)16-14(20)15(23-27-16)17(24)21-8-11-4-2-3-5-13(11)19/h2-7H,8-9,20H2,1H3,(H,21,24)(H,22,25)

InChI Key

QMILAYAXWALYQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C2=C(C(=NS2)C(=O)NCC3=CC=CC=C3Cl)N

Origin of Product

United States

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